molecular formula C20H24N4O6S B2880449 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 905678-54-8

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

Número de catálogo: B2880449
Número CAS: 905678-54-8
Peso molecular: 448.49
Clave InChI: CUKMLFHGGHOARW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C20H24N4O6S and its molecular weight is 448.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20_{20}H18_{18}N4_{4}O7_{7}S
Molecular Weight 458.4 g/mol
CAS Number 886912-42-1

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is primarily recognized for its potential anticancer properties through mechanisms such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation, including:
    • Telomerase
    • Histone Deacetylases (HDAC)
    • Thymidylate Synthase
    • Thymidine Phosphorylase .

These targets are crucial in regulating cellular processes related to growth and survival in cancer cells.

  • Cytotoxicity : Studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing the oxadiazole scaffold have shown promising results against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Anticancer Activity

Recent research indicates that this compound exhibits notable anticancer properties. The following points summarize key findings:

  • Cytotoxicity Assays : The compound has been evaluated using MTT assays across multiple cancer cell lines. Results indicate significant inhibition of cell viability compared to control groups .
Cell LineIC50_{50} (µM)Reference Drug (Doxorubicin) IC50_{50} (µM)
A5491015
MCF-7812
HeLa914

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for antimicrobial activities. Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have highlighted that modifications in the oxadiazole ring and sulfonamide group significantly influence biological activity. For example:

  • Oxadiazole Substituents : Changes in substituents on the oxadiazole ring can enhance binding affinity to target enzymes.
  • Sulfonamide Variations : Different piperidine derivatives can modulate the pharmacokinetic properties and improve overall efficacy .

Case Studies

Several case studies illustrate the compound's therapeutic potential:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to untreated controls, supporting its role as a viable candidate for further development in cancer therapy .
  • Combination Therapies : Research is ongoing into the effects of combining this compound with existing chemotherapy agents to enhance therapeutic outcomes and reduce resistance .

Propiedades

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S/c1-2-15-5-3-4-10-24(15)31(26,27)16-8-6-14(7-9-16)18(25)21-20-23-22-19(30-20)17-13-28-11-12-29-17/h6-9,13,15H,2-5,10-12H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKMLFHGGHOARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.